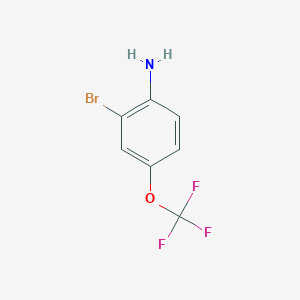

2-Bromo-4-(trifluoromethoxy)aniline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSTYHNIIDIBEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350866 | |

| Record name | 2-Bromo-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-17-8 | |

| Record name | 2-Bromo-4-trifluoromethoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-(trifluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 4 Trifluoromethoxy Aniline and Its Analogues

Strategic Synthesis Pathways of 2-Bromo-4-(trifluoromethoxy)aniline

Halogenation of 4-(trifluoromethoxy)aniline (B150132)

The most direct route to this compound involves the electrophilic aromatic substitution of 4-(trifluoromethoxy)aniline. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The amino group (-NH₂) is a powerful activating group and an ortho, para-director, while the trifluoromethoxy group (-OCF₃) is a deactivating group and a meta-director. Due to the stronger directing effect of the amino group, electrophilic attack is predominantly directed to the positions ortho to the amine, namely the 2- and 6-positions.

Controlled Bromination Techniques for Selective Substitution

Achieving selective mono-bromination at the 2-position requires careful control of reaction conditions to prevent the formation of the di-substituted byproduct, 2,6-dibromo-4-(trifluoromethoxy)aniline (B42295). Key techniques for controlling this selectivity include:

Stoichiometric Control: Using a precise molar equivalent of the brominating agent relative to the aniline (B41778) substrate is the most fundamental method to favor mono-substitution.

Choice of Brominating Agent: Milder brominating agents, such as N-bromosuccinimide (NBS), are often employed instead of elemental bromine (Br₂) to reduce the reactivity and improve the selectivity of the reaction.

Solvent and Temperature: The reaction kinetics and selectivity can be influenced by the choice of solvent and by maintaining low reaction temperatures, which helps to moderate the reaction rate and prevent over-bromination.

While the primary challenge is preventing di-substitution, the synthesis of the 2,6-dibromo analogue is itself highly efficient. Patented methods demonstrate that reacting 4-(trifluoromethoxy)aniline with bromine and hydrogen peroxide in an aqueous phase can produce 2,6-dibromo-4-(trifluoromethoxy)aniline in yields as high as 97.5-99.1% google.com.

Catalytic Systems in Halogenation Reactions

To enhance efficiency and improve safety profiles, catalytic systems have been developed for the halogenation of anilines. These systems often avoid the use of elemental bromine directly. One notable example involves the use of a metal bromide, such as sodium bromide (NaBr), in conjunction with an oxidizing agent like hydrogen peroxide (H₂O₂). This combination generates bromine in situ. The reaction can be catalyzed by substances like ammonium molybdate. This catalytic approach not only improves atom economy but also mitigates the hazards associated with handling liquid bromine, making it more suitable for industrial-scale production sigmaaldrich.com.

| Catalyst System | Bromine Source | Oxidant | Typical Solvent | Yield (Di-bromo product) | Purity (Di-bromo product) |

| Ammonium Molybdate | Sodium Bromide | Hydrogen Peroxide | Dichloromethane / Water | 95.0% | 99.6% |

| None (Direct) | Hydrogen Bromide | Hydrogen Peroxide | Dichloromethane / Water | 77% | 90% |

| None (Direct) | Bromine | None | Dichloromethane / Water | 82% | 90% |

| This table presents data for the synthesis of 2,6-dibromo-4-(trifluoromethoxy)aniline, illustrating the efficiency of various halogenation systems. sigmaaldrich.com |

Multi-step Synthetic Sequences Incorporating Trifluoromethoxy and Bromo Moieties

An alternative to the direct bromination of 4-(trifluoromethoxy)aniline is a multi-step approach where the key functional groups are introduced sequentially. This strategy offers greater control over isomerism, particularly when specific substitution patterns are difficult to achieve through direct electrophilic substitution.

One such conceptual pathway involves the ortho-trifluoromethoxylation of a pre-existing bromoaniline derivative. This process can be achieved by first converting the amino group of a starting bromoaniline to an N-aryl-N-hydroxyacetamide. This intermediate can then be reacted with an electrophilic trifluoromethoxylating agent (like a Togni reagent) to form an N-(trifluoromethoxy)acetamido intermediate. A subsequent thermally induced rearrangement promotes the migration of the -OCF₃ group to the ortho position on the aromatic ring, yielding the desired substitution pattern sigmaaldrich.com. This method provides a powerful, albeit longer, route to regioselectively functionalized anilines.

Comparison of Synthetic Efficiencies and Scalability

When comparing synthetic routes, efficiency and scalability are paramount for practical applications.

Direct Halogenation: The direct bromination pathway, particularly for producing the di-bromo analogue, is highly efficient with reported yields often exceeding 95% google.comsigmaaldrich.com. These reactions are typically straightforward one-pot syntheses that can be scaled for industrial production. The primary challenge for synthesizing the mono-bromo product lies in achieving high selectivity and minimizing the need for extensive purification to remove the di-bromo byproduct.

For instance, methods for producing 2,6-dibromo-4-(trifluoromethoxy)aniline using water as a solvent and a combination of bromine and hydrogen peroxide have demonstrated yields up to 99.1%, with the added benefit of recyclable reaction mother liquor, highlighting the high efficiency and green chemistry principles applicable to the direct halogenation approach google.com.

Derivatization Strategies from this compound

This compound is a valuable synthetic intermediate, primarily because the bromo and amino functional groups serve as versatile handles for further molecular elaboration. The presence of the bromine atom makes it an ideal substrate for a variety of metal-catalyzed cross-coupling reactions.

Suzuki Coupling: The compound can be coupled with various boronic acids or esters in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond, replacing the bromine atom and allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a new carbon-nitrogen bond. This compound can be coupled with various primary or secondary amines to create more complex diarylamines or N-alkylanilines.

Heck Coupling: In a Heck reaction, the bromo-substituted aniline can be coupled with an alkene to form a new carbon-carbon bond, leading to the synthesis of substituted styrenes or other vinylated aromatic compounds.

The utility of this compound as a synthetic building block is confirmed by its inclusion in patents for the preparation of complex bicyclic heteroaryl derivatives used in various fields google.com. The amino group can also be readily derivatized, for example, through acylation to form amides, or it can be converted into a diazonium salt, which is a gateway to a vast array of other functional groups.

| Reaction Type | Reactant Partner | Bond Formed | Potential Product Class |

| Suzuki Coupling | Organoboron Compound | C-C | Biaryls, Arylalkanes |

| Buchwald-Hartwig | Amine | C-N | Diaryl Amines, N-Alkylanilines |

| Heck Coupling | Alkene | C-C | Substituted Styrenes |

| Acylation | Acyl Chloride/Anhydride | N-C(=O) | Amides |

| Diazotization | Nitrous Acid | N/A | Diazonium Salts (versatile intermediates) |

| This table outlines common derivatization reactions for this compound. |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance. For a substrate like this compound, these methods provide powerful tools for structural diversification, allowing the introduction of a wide array of substituents at the bromine-bearing carbon.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forges a C-C bond between an organohalide and an organoboron compound. nih.govrsc.org This reaction is widely used in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. gre.ac.ukresearchgate.net For this compound, the Suzuki-Miyaura coupling enables the introduction of various aryl, heteroaryl, alkyl, and alkenyl groups in place of the bromine atom.

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and depends on the specific coupling partners. nih.govnih.gov Modern catalysts, particularly those employing bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos, have expanded the scope of the Suzuki-Miyaura coupling to include challenging substrates such as unactivated aryl chlorides and sterically hindered compounds. nih.gov

Research on ortho-substituted anilines has demonstrated that even unprotected anilines can undergo efficient Suzuki-Miyaura coupling. nih.gov For instance, a method developed for unprotected ortho-bromoanilines utilized a CataCXium A palladacycle with Cs₂CO₃ as the base in 2-MeTHF, achieving high yields for various boronic esters. nih.gov This indicates that this compound can likely be coupled without the need for protecting the amine group, which improves atom economy and reduces synthetic steps. The reaction's robustness has been demonstrated on a gram scale, highlighting its industrial applicability. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | nih.gov |

| CataCXium A palladacycle | - | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | nih.gov |

| Pd(OH)₂ | - | K₃PO₄ | - | 65 | nih.gov |

| Pd/CNS | - | - | - | Reflux | rsc.org |

This table presents generalized conditions and specific examples may require optimization.

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is a fundamental tool for the synthesis of substituted alkynes, which are important intermediates in organic synthesis, materials science, and drug discovery. nih.gov Using this compound as the substrate, the Sonogashira coupling allows for the direct introduction of an alkynyl moiety.

The reaction typically employs a palladium(0) complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, like CuI, in the presence of an amine base (e.g., triethylamine or diisopropylamine). wikipedia.orgjk-sci.com The catalytic cycle is thought to involve the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex formed from the oxidative addition of the aryl halide. Reductive elimination then yields the final alkynyl-substituted aniline. jk-sci.com

The reactivity of the aryl halide in Sonogashira coupling follows the general trend of I > Br > Cl. wikipedia.org While aryl bromides often require heating, recent advancements have led to the development of highly active catalyst systems that can facilitate the coupling of aryl bromides at room temperature, often under copper-free conditions to avoid the undesirable homocoupling of the alkyne. nih.gov The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can significantly enhance catalyst performance. libretexts.org The reaction tolerates a wide range of functional groups, making it suitable for complex molecule synthesis. jk-sci.com

Table 2: Common Catalytic Systems for Sonogashira Coupling

| Palladium Source | Copper Cocatalyst | Ligand | Base | Solvent | Reference |

| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | THF | wikipedia.org |

| Pd(PPh₃)₄ | CuI | PPh₃ | Et₂NH | MeCN | jk-sci.com |

| [DTBNpP]Pd(crotyl)Cl | None (Copper-free) | DTBNpP | TMP | DMSO | nih.gov |

| Pd₂(dba)₃ | CuI | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | researchgate.net |

This table provides examples of catalytic systems; specific conditions depend on the substrates.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides (or pseudohalides) and amines. wikipedia.orgmychemblog.com This reaction has become a premier method for synthesizing aryl amines, which are ubiquitous structures in pharmaceuticals, agrochemicals, and other functional materials. matthey.com While this compound is itself an amine, the Buchwald-Hartwig reaction can be applied to its derivatives or used to synthesize analogues where a different amine is coupled to a related bromo-trifluoromethoxyaryl precursor. More directly, it allows for the formation of diarylamines by coupling this compound with another aryl halide, or more commonly, coupling an amine with an aryl bromide like 1,2-dibromo-4-(trifluoromethoxy)benzene.

The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to give the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.orgmychemblog.com The success of the Buchwald-Hartwig amination hinges on the choice of ligand. Bulky, electron-rich phosphine ligands, particularly biaryl phosphine ligands developed by the Buchwald group (e.g., XPhos, SPhos), are highly effective. sigmaaldrich.comresearchgate.net These ligands facilitate both the oxidative addition and the reductive elimination steps, allowing for the coupling of a wide range of amines and aryl halides, including less reactive aryl chlorides. sigmaaldrich.com

The reaction is typically carried out in the presence of a strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), although weaker bases like cesium carbonate (Cs₂CO₃) can also be effective with certain catalyst systems. mychemblog.comresearchgate.net The development of sophisticated palladium precatalysts has further improved the reaction's reliability and scope, offering air-stable and highly active catalyst sources. sigmaaldrich.com

Table 3: Key Components in Buchwald-Hartwig Amination

| Component | Examples | Function | Reference |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, G3-XPhos | Source of active Pd(0) catalyst | mychemblog.comsigmaaldrich.com |

| Ligand | XPhos, SPhos, RuPhos, BINAP | Stabilizes Pd, facilitates catalytic cycle | sigmaaldrich.comresearchgate.net |

| Base | NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃ | Deprotonates the amine | mychemblog.comresearchgate.net |

| Solvent | Toluene, Dioxane, THF | Reaction medium | mychemblog.comacsgcipr.org |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, SₙAr requires the aromatic ring to be electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. chemistrysteps.comlibretexts.org

For this compound, the trifluoromethoxy (-OCF₃) group is a moderately electron-withdrawing group due to the strong inductive effect of the fluorine atoms. beilstein-journals.org However, the aniline (-NH₂) group is a strong electron-donating group. The presence of the activating amino group generally makes the ring electron-rich and thus disfavors SₙAr. Therefore, direct SₙAr on this compound itself is generally unfavorable.

For an SₙAr reaction to proceed on a similar scaffold, the ring would need to be significantly more activated towards nucleophilic attack. This could be achieved by introducing additional powerful EWGs, such as nitro (-NO₂) groups, ortho or para to the bromine atom. The mechanism proceeds via an addition-elimination pathway, where the nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The leaving group is then expelled in the second step, restoring the ring's aromaticity. chemistrysteps.com The stability of the Meisenheimer complex is key, and it is greatly enhanced by EWGs that can delocalize the negative charge. libretexts.org

Electrophilic Aromatic Substitution Reactions on the Aniline Ring

Electrophilic aromatic substitution (EAS) is the characteristic reaction of electron-rich aromatic compounds like anilines. byjus.com The reaction involves an electrophile attacking the π-system of the benzene (B151609) ring, leading to the substitution of a hydrogen atom. libretexts.org The regiochemical outcome of the substitution is governed by the electronic properties of the substituents already present on the ring.

In this compound, three substituents influence the position of further electrophilic attack:

Amino group (-NH₂): This is a strongly activating group due to the lone pair on the nitrogen atom, which can be donated into the ring through resonance. It is a powerful ortho, para-director. byjus.comlkouniv.ac.in

Bromo group (-Br): Halogens are weakly deactivating due to their inductive electron-withdrawing effect, which outweighs their resonance electron-donating effect. However, they are also ortho, para-directors because the resonance effect, although weak, stabilizes the intermediate carbocation (arenium ion) for ortho and para attack. libretexts.org

Position 6 is ortho to the amino group and is strongly activated.

Position 3 is meta to the amino group and is thus disfavored.

Position 5 is para to the bromo group and ortho to the trifluoromethoxy group.

Given the strong directing power of the amino group, substitution will preferentially occur at position 6. Steric hindrance from the adjacent bromine atom might slightly disfavor this position, potentially leading to some substitution at other activated sites, but the C6 position is the most electronically favored. Common EAS reactions include nitration, halogenation, and sulfonation. oneonta.edu

Oxidation and Reduction Reactions of the Aniline Moiety

The aniline moiety in this compound is susceptible to both oxidation and reduction reactions, which can be used to further functionalize the molecule.

Oxidation: Anilines are generally sensitive to oxidizing agents. The primary amino group can be oxidized to various products, including nitroso compounds, nitro compounds, or polymeric materials, depending on the oxidant and reaction conditions. Strong oxidants can lead to complex mixtures and decomposition. Controlled oxidation is challenging but can be achieved with specific reagents to form products like azoxybenzenes or azobenzenes.

Reduction: While the aniline group itself is already in a reduced state, reduction reactions are highly relevant in the synthesis of this compound and its analogues. A common synthetic route to substituted anilines involves the nitration of an aromatic ring followed by the reduction of the nitro group. oneonta.edu For example, 2-bromo-1-nitro-4-(trifluoromethoxy)benzene could be synthesized and then reduced to form the target compound.

Standard conditions for the reduction of an aromatic nitro group to a primary amine include:

Catalytic hydrogenation (e.g., H₂, Pd/C, PtO₂)

Metals in acidic media (e.g., Fe/HCl, Sn/HCl, Zn/HCl) oneonta.edu

Other reducing agents like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂).

These methods are generally high-yielding and tolerate a wide range of other functional groups, including halogens and trifluoromethoxy groups, making them highly valuable in the synthesis of complex anilines.

Schiff Base Formation and Metal Complexation

The primary amine group of this compound serves as a versatile handle for the synthesis of more complex molecular architectures. One of the most common transformations is its condensation with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (also known as imines). These Schiff bases are valuable intermediates and ligands in coordination chemistry.

The general reaction for Schiff base formation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic azomethine (-C=N-) group. For instance, this compound can be reacted with salicylaldehyde or its derivatives in a suitable solvent like methanol, often at room temperature, to produce the corresponding Schiff base ligand. cambridgescholars.comnih.gov

These Schiff base ligands, which possess multiple coordination sites (typically the imine nitrogen and a hydroxyl oxygen in the case of salicylaldehyde derivatives), are excellent chelating agents for a variety of metal ions. The reaction of these ligands with metal salts, such as acetates or chlorides of transition metals like copper(II), nickel(II), cobalt(II), and manganese(II), leads to the formation of stable metal complexes. cambridgescholars.comnih.gov The stoichiometry of these reactions, typically a 1:2 metal-to-ligand ratio, results in the formation of mononuclear complexes where the metal ion is coordinated to two Schiff base ligands. nih.gov

The resulting metal complexes exhibit diverse coordination geometries and properties, which are influenced by the nature of the metal ion and the specific substituents on the Schiff base ligand. The formation of these complexes is confirmed through various spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, and mass spectrometry. cambridgescholars.comnih.gov The coordination of the ligand to the metal ion is typically evidenced by shifts in the characteristic vibrational frequencies of the azomethine group in the FT-IR spectrum.

Table 1: Examples of Schiff Base Formation and Metal Complexation

| Reactant 1 | Reactant 2 | Product Type | Metal Ion (for complexation) | Reference |

|---|---|---|---|---|

| This compound | 2-Hydroxybenzaldehyde | Schiff Base Ligand (HL) | Cu(II) | cambridgescholars.comnih.gov |

| This compound | Substituted Salicylaldehydes | Schiff Base Ligand | Mn(II), Ni(II) | cambridgescholars.com |

| 2-Bromo-4-methylaniline | Various Aldehydes | Schiff Base Ligands | Co(II), Ni(II), Cu(II) | nih.govnih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, green approaches primarily focus on the bromination step of the precursor, 4-(trifluoromethoxy)aniline, by employing more environmentally benign reagents and reaction conditions.

Traditional bromination methods often rely on the use of elemental bromine, which is hazardous and can lead to the formation of stoichiometric amounts of hydrogen bromide as a byproduct. Green alternatives seek to improve atom economy, reduce waste, and avoid harsh reagents.

One promising green strategy is the use of recyclable brominating systems. For example, an aqueous system of calcium bromide (CaBr₂) and bromine has been shown to be an efficient and recyclable reagent for the bromination of aromatic compounds, including aniline derivatives. rsc.org This method can be performed in water, a green solvent, at room temperature and often results in high yields and purity of the brominated product. rsc.org The brominating reagent can be regenerated and reused for several cycles, significantly reducing waste. rsc.org

Another green approach involves the in situ generation of the brominating agent. This avoids the handling and storage of hazardous molecular bromine. A continuous flow protocol has been developed where bromine (Br₂) or potassium hypobromite (KOBr) is generated in situ by reacting sodium hypochlorite with hydrobromic acid or potassium bromide, respectively. nih.gov This generated brominating agent is then immediately used for the bromination of the aromatic substrate. nih.gov This method offers enhanced safety and control over the reaction.

Furthermore, the combination of metal bromides, such as sodium bromide or potassium bromide, with an oxidant like hydrogen peroxide offers a more atom-economical and environmentally friendly bromination process. google.com This system avoids the use of elemental bromine altogether. A patent describes a method for the synthesis of 2,6-dibromo-4-(trifluoromethoxy)aniline using 4-(trifluoromethoxy)aniline, a metal bromide, and hydrogen peroxide under the catalysis of ammonium molybdate. google.com This approach is highlighted as being more suitable for industrial production due to reduced corrosion of equipment and improved atom economy. google.com A similar approach using hydrogen bromide and hydrogen peroxide in a water-phase method has also been reported for the synthesis of di-brominated 4-(trifluoromethoxy)aniline, where the reaction mother liquor can be recycled. google.com

Table 2: Overview of Green Bromination Approaches

| Green Chemistry Approach | Brominating System | Key Advantages | Applicability |

|---|---|---|---|

| Recyclable Reagents | Aqueous CaBr₂–Br₂ | Use of water as solvent, room temperature reaction, recyclable reagent. rsc.org | Bromination of aniline derivatives. rsc.org |

| In situ Generation of Bromine | NaOCl with HBr or KBr in continuous flow | Enhanced safety, avoids handling of molecular bromine. nih.gov | Bromination of various aromatic substrates. nih.gov |

| Atom-Economical Bromination | Metal Bromide (NaBr or KBr) with H₂O₂ | Avoids elemental bromine, environmentally friendly, suitable for industrial scale. google.com | Bromination of 4-(trifluoromethoxy)aniline. google.com |

| Water-Phase Synthesis | HBr with H₂O₂ in water | Use of water as solvent, recyclable mother liquor. google.com | Di-bromination of 4-(trifluoromethoxy)aniline. google.com |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4 Trifluoromethoxy Aniline

Influence of Bromine and Trifluoromethoxy Substituents on Aromatic Reactivity

The reactivity of the benzene (B151609) ring in 2-Bromo-4-(trifluoromethoxy)aniline is a product of the cumulative electronic effects of its substituents. The amino (-NH2) group is a potent activating group, donating electron density to the aromatic ring through resonance, thereby increasing its nucleophilicity and reactivity towards electrophiles. byjus.comlibretexts.org This activation is primarily directed to the ortho and para positions relative to the amino group. byjus.comlibretexts.org

Conversely, both the bromine atom and the trifluoromethoxy (-OCF3) group are deactivating, electron-withdrawing groups. vaia.combeilstein-journals.orgnih.gov Bromine exerts a deactivating inductive effect due to its electronegativity, while its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. The trifluoromethoxy group is a particularly strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms, which is primarily an inductive effect. vaia.combeilstein-journals.orgnih.gov This group significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. vaia.combeilstein-journals.orgnih.gov

The net effect of these competing influences is a moderately reactive aromatic ring. The activating influence of the amino group is tempered by the deactivating effects of the bromine and trifluoromethoxy substituents. This modulation of reactivity is crucial in synthetic applications, allowing for more controlled and selective reactions compared to highly activated anilines. libretexts.org

Reaction Kinetics and Thermodynamic Considerations in Derivatization

The kinetics of derivatization reactions involving this compound are influenced by the electronic and steric environment of the reactive sites. For instance, in electrophilic aromatic substitution reactions, the rate of reaction will be slower than that of aniline (B41778) itself due to the deactivating nature of the bromo and trifluoromethoxy groups. beilstein-journals.orgnih.gov

Thermodynamic considerations also play a significant role. The stability of intermediates, such as the sigma complex in electrophilic substitution, will be affected by the substituents. The electron-withdrawing groups can destabilize a positively charged intermediate, thus increasing the activation energy of the reaction.

In the context of nucleophilic aromatic substitution, the presence of the electron-withdrawing trifluoromethoxy group can facilitate the reaction by stabilizing the negatively charged Meisenheimer complex intermediate. nih.gov The rate of such reactions is often dependent on the concentration of both the aniline derivative and the nucleophile. researchgate.net

Mechanistic Studies of Key Transformation Reactions

Electrophilic Substitution Mechanisms

Electrophilic aromatic substitution reactions on this compound proceed via the well-established arenium ion mechanism. An electrophile attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. msu.edu The rate-determining step is typically the formation of this intermediate.

The directing effects of the substituents play a crucial role in determining the regioselectivity of the substitution. The strongly activating and ortho-, para-directing amino group dominates, directing incoming electrophiles to the positions ortho and para to it. byjus.comlibretexts.org However, the position para to the amino group is already occupied by the trifluoromethoxy group. Therefore, electrophilic attack is most likely to occur at the positions ortho to the amino group (positions 3 and 5). The bromine atom at position 2 will sterically hinder attack at position 3 to some extent.

For example, in bromination reactions, the bromine molecule becomes polarized, and the electrophilic bromine atom attacks the ring. byjus.com Due to the high activation of the aniline ring, these reactions can sometimes lead to polysubstitution if not carefully controlled. libretexts.org

Nucleophilic Displacement Mechanisms

Nucleophilic aromatic substitution (SNAr) is another important reaction class for this compound. In these reactions, a nucleophile displaces a leaving group, in this case, the bromine atom. The SNAr mechanism typically proceeds in a stepwise manner involving the formation of a negatively charged intermediate called a Meisenheimer complex. nih.gov

The presence of the strong electron-withdrawing trifluoromethoxy group para to the bromine atom is crucial for this reaction to occur. This group helps to stabilize the negative charge of the Meisenheimer complex through its inductive effect, thereby facilitating the nucleophilic attack. The reaction is typically carried out in the presence of a base and often in a polar aprotic solvent. nih.govchemsociety.org.ng Recent studies have also shown that some SNAr reactions can proceed through a concerted or borderline mechanism. nih.gov

Catalytic Cycle Elucidation in Cross-Coupling Reactions

This compound is a suitable substrate for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The active low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-bromine bond of the aniline derivative to form a new organometallic complex.

Transmetalation (for Suzuki coupling) or Carbometalation (for Heck coupling): The organometallic complex then reacts with the coupling partner. In Suzuki coupling, this involves the transfer of an organic group from an organoboron compound to the metal center.

Reductive Elimination: The two organic fragments on the metal center couple and are eliminated from the metal, forming the final product and regenerating the active catalyst.

The specific conditions, including the choice of catalyst, ligand, base, and solvent, are critical for the success of these reactions and can influence the reaction rate and yield. acs.org

Stereoselectivity and Regioselectivity in Chemical Transformations

Regioselectivity is a major consideration in the chemical transformations of this compound. As discussed in the context of electrophilic substitution, the interplay of the directing effects of the amino, bromo, and trifluoromethoxy groups governs where new substituents will be introduced on the aromatic ring. The amino group's strong ortho-directing effect is the primary determinant. byjus.comlibretexts.org For instance, in the synthesis of 2,6-dibromo-4-(trifluoromethoxy)aniline (B42295), the bromination occurs specifically at the positions ortho to the amino group. google.com

Stereoselectivity becomes relevant when the derivatization of this compound leads to the formation of a new chiral center. For example, if the amino group is acylated with a chiral carboxylic acid, a pair of diastereomers will be formed. The relative amounts of these diastereomers will depend on the steric hindrance around the amino group and the nature of the chiral acylating agent. Similarly, in certain catalytic reactions, the use of chiral ligands on the metal catalyst can induce enantioselectivity, leading to the preferential formation of one enantiomer of the product.

Applications of 2 Bromo 4 Trifluoromethoxy Aniline in Advanced Materials and Medicinal Chemistry

Role as a Synthetic Intermediate in Pharmaceutical Development

In the realm of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely used strategy to modulate their physicochemical and biological properties. 2-Bromo-4-(trifluoromethoxy)aniline serves as a key precursor in this context, enabling the development of novel therapeutic agents. lgcstandards.comcphi-online.comcphi-online.com

Precursor for Drug Discovery and Development

This compound is a crucial starting material in the synthesis of new chemical entities for drug discovery. lgcstandards.com Its structure allows chemists to construct a diverse library of compounds for screening. The trifluoromethoxy (-OCF3) group is particularly significant; it is more lipophilic and metabolically stable than a methoxy (B1213986) group and can act as a bioisostere for other functional groups, potentially improving a drug's absorption and distribution profile. The bromo-substituent provides a convenient handle for cross-coupling reactions (like Suzuki or Buchwald-Hartwig reactions), allowing for the assembly of more complex molecular frameworks.

Development of Drugs Targeting Specific Biological Pathways

The development of modern therapeutics often focuses on creating molecules that selectively interact with specific biological targets, such as enzymes or receptors, to minimize off-target effects. Building blocks like this compound are instrumental in synthesizing compounds designed for high target specificity.

For instance, research into neurodegenerative diseases has identified the inhibition of Tau-tubulin kinases (TTBK) as a promising therapeutic strategy for conditions like Alzheimer's disease. csic.es Patents in this area describe the synthesis of pyrrolo[2,3-d]pyrimidine derivatives as TTBK inhibitors, often starting from various substituted anilines to explore the structure-activity relationship and optimize target engagement. csic.es Similarly, the cyclooxygenase-2 (COX-2) enzyme is a key target for anti-inflammatory drugs. nih.gov The design of selective COX-2 inhibitors often involves halogenated phenyl groups to enhance binding affinity and selectivity, a role for which this compound is a suitable candidate precursor. nih.gov

Synthesis of Compounds with Potential Therapeutic Effects (e.g., neurological disorders, oncology, anti-inflammatory treatments)

The utility of this chemical intermediate extends across multiple therapeutic areas:

Neurological Disorders: The pursuit of treatments for neurodegenerative diseases, known as tauopathies, involves developing kinase inhibitors to prevent the pathological aggregation of tau protein. csic.es The synthesis of such inhibitors often relies on aniline (B41778) derivatives to construct the core pharmacophore, highlighting the potential application of this compound in this field. csic.es

Oncology: In cancer research, related bromo-fluoro aniline structures have been used to synthesize novel compounds with potential antitumor activity. For example, α-aminophosphonates derived from 2-trifluoromethyl-4-bromoaniline have demonstrated moderate antitumor effects in vitro. nih.gov This suggests that derivatives of this compound could be explored for similar applications in oncology. Furthermore, as COX-2 is overexpressed in many human cancers, inhibitors derived from this intermediate could have dual anti-inflammatory and anticancer applications. nih.gov

Anti-inflammatory Treatments: The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) continues to be an active area of research. Studies on new 1,5-diaryl pyrazole (B372694) derivatives have shown potent and selective COX-2 inhibitory activity. nih.gov These structures often incorporate bromophenyl moieties, underscoring the value of this compound as a starting material for creating next-generation anti-inflammatory agents. nih.gov

Contribution to Agrochemical Research

In addition to its role in medicine, this compound and its precursors are significant in the development of modern agrochemicals designed to protect crops and enhance yields.

Formulation of Herbicides and Pesticides

This class of compounds is integral to the synthesis of potent fungicides. A prominent example is Thifluzamide , a broad-spectrum fungicide used to control diseases caused by Rhizoctonia fungi in crops like rice, potatoes, and maize. nih.govgoogle.com The key intermediate for producing Thifluzamide is 2,6-dibromo-4-(trifluoromethoxy)aniline (B42295) . nih.govgoogle.com This intermediate is synthesized directly from 4-(trifluoromethoxy)aniline (B150132) through a dibromination process. google.comgoogle.comgoogle.com Therefore, this compound is closely related, being a mono-brominated version of the key precursor, and shares the same core structural foundation.

The synthesis of the Thifluzamide intermediate involves reacting 4-(trifluoromethoxy)aniline with a brominating agent, such as bromine or a combination of metal bromide and an oxidizing agent like hydrogen peroxide, to add two bromine atoms to the aniline ring. google.comgoogle.com This resulting dibromo-aniline is then condensed with 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid to yield the final Thifluzamide product. nih.govgoogle.com

Insecticide Development (e.g., Broflanilide)

While the aniline scaffold is central to many insecticides, it is important to distinguish between different fluorinated derivatives. Broflanilide is a novel and potent insecticide that acts as a GABA receptor antagonist. However, contrary to what might be suggested by structural similarities, Broflanilide is not synthesized from this compound.

Detailed synthetic pathways show that the key aniline intermediate for Broflanilide is 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline . nih.gov This molecule contains a heptafluoroisopropyl (B10858302) group [-C(CF₃)₂F] rather than a trifluoromethoxy group [-OCF₃]. Although both are fluorinated anilines used in cutting-edge insecticide development, they represent distinct chemical classes and are derived from different synthetic precursors.

Compound Information Tables

Table 1: Key Compounds and Their Roles

| Compound Name | CAS Number | Molecular Formula | Primary Role/Application |

| This compound | 175278-17-8 | C₇H₅BrF₃NO | Synthetic intermediate for pharmaceuticals and agrochemicals. sigmaaldrich.com |

| Thifluzamide | 130000-40-7 | C₁₃H₆Br₂F₆N₂O₂S | A broad-spectrum anilide fungicide. nih.gov |

| Broflanilide | 1207727-04-5 | C₂₅H₁₄BrF₁₁N₂O₂ | A meta-diamide insecticide. |

Table 2: Agrochemicals and Their Key Aniline Precursors

| Final Agrochemical | Key Aniline Intermediate | Synthesis of Intermediate |

| Thifluzamide | 2,6-Dibromo-4-(trifluoromethoxy)aniline nih.govgoogle.com | Prepared by the double bromination of 4-(trifluoromethoxy)aniline. google.comgoogle.com |

| Broflanilide | 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline nih.gov | Prepared from 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline. |

Nematicidal Activities of Derived Compounds

One of the notable applications of this compound is in the development of agrochemicals, particularly those with nematicidal properties. Plant-parasitic nematodes are a major threat to global agriculture, causing billions of dollars in crop losses annually. researchgate.net The development of effective and safe nematicides is therefore of critical importance.

Research has shown that derivatives of this compound are key intermediates in the synthesis of potent nematicides. Specifically, the dibrominated derivative, 2,6-Dibromo-4-(trifluoromethoxy)aniline , is a crucial precursor for the production of the commercial fungicide and nematicide, Thifluzamide . google.comgoogle.comchemicalbook.com Thifluzamide is recognized for its broad-spectrum activity and is particularly effective against banded sclerotial blight in rice. google.com

The synthesis of Thifluzamide from 2,6-Dibromo-4-(trifluoromethoxy)aniline underscores the importance of this aniline derivative in accessing complex, biologically active molecules. The presence of the trifluoromethoxy group in the final product is often associated with enhanced metabolic stability and lipophilicity, which can contribute to its efficacy as a pesticide. mdpi.com

Furthermore, the broader class of heterocyclic compounds derived from substituted anilines, such as 1,2,4-oxadiazole (B8745197) derivatives, has demonstrated significant nematicidal activity. nih.gov For instance, certain novel 1,2,4-oxadiazole derivatives containing amide fragments have exhibited excellent nematicidal activity against Meloidogyne incognita, a common root-knot nematode. nih.gov One such compound, F11, showed a corrected mortality rate of 93.2% at a concentration of 200 μg/mL, which is higher than that of the commercial nematicide tioxazafen. nih.gov While not directly synthesized from this compound, these findings highlight the potential of aniline-based structures in the design of new and effective nematicidal agents.

Table 1: Nematicidal Activity of a Selected 1,2,4-Oxadiazole Derivative

| Compound | Target Nematode | Concentration (μg/mL) | Corrected Mortality Rate (%) | Reference |

| F11 | Meloidogyne incognita | 200 | 93.2 | nih.gov |

| Tioxazafen (Control) | Meloidogyne incognita | 200 | Not specified, but lower than F11 | nih.gov |

Spectroscopic and Computational Elucidation of 2 Bromo 4 Trifluoromethoxy Aniline and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in the identification and structural elucidation of 2-Bromo-4-(trifluoromethoxy)aniline. By probing the interactions of the molecule with electromagnetic radiation, a wealth of information regarding its chemical environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. It exploits the magnetic properties of atomic nuclei to provide detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the structural assignment of organic compounds.

In the ¹H NMR spectrum of anilines, the chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents on the ring. Protons on carbons bonded to electronegative atoms like nitrogen or halogens will appear at a lower field. libretexts.org For instance, in substituted anilines, the amino group (-NH₂) protons typically appear as a broad singlet. rsc.org The protons on the aromatic ring will exhibit splitting patterns (e.g., doublets, triplets, multiplets) depending on their coupling with neighboring protons. rsc.org

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment. Carbons attached to electronegative atoms or groups, such as the trifluoromethoxy group, will be deshielded and appear at a lower field. nih.gov For example, the carbon of the trifluoromethoxy group itself often appears as a quartet due to coupling with the three fluorine atoms. nih.gov

A representative, though not specific to the title compound, set of data for a related bromoaniline derivative is presented below:

| Proton (¹H) | Chemical Shift (δ) in ppm |

| Aromatic CH | 6.5 - 7.5 |

| NH₂ | 3.5 - 4.5 |

Note: This table represents typical chemical shift ranges for bromoaniline derivatives and is for illustrative purposes.

| Carbon (¹³C) | Chemical Shift (δ) in ppm |

| C-NH₂ | 140 - 150 |

| C-Br | 100 - 115 |

| Aromatic C-H | 115 - 135 |

| C-OCF₃ | 115 - 125 (quartet) |

Note: This table represents typical chemical shift ranges for substituted anilines and is for illustrative purposes.

¹⁹F NMR spectroscopy is particularly useful for analyzing compounds containing fluorine, such as the trifluoromethoxy (-OCF₃) group in this compound. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it a sensitive nucleus for NMR detection. nih.gov The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic environment, making it an excellent probe for structural and conformational changes. youtube.com

The trifluoromethoxy group typically exhibits a sharp singlet in the ¹⁹F NMR spectrum. nih.gov The chemical shift of this singlet can provide valuable information about the electronic nature of the aromatic ring and the presence of other substituents. For example, a shift in the ¹⁹F resonance can be observed upon changes in the substitution pattern on the aniline (B41778) ring. nih.gov In studies of fluorinated pharmaceuticals, ¹⁹F NMR is used to monitor reactions and identify metabolites, as the fluorine signal provides a clear window in complex biological matrices. youtube.comnih.gov

| Fluorine-containing Group | Typical ¹⁹F Chemical Shift (δ) in ppm |

| Ar-OCF₃ | -56 to -60 |

Note: This table represents a typical chemical shift range for the trifluoromethoxy group attached to an aromatic ring.

Two-dimensional (2D) NMR techniques, such as Total Correlation Spectroscopy (TOCSY), are invaluable for elucidating the structures of more complex molecules or for assigning signals in crowded spectra. TOCSY experiments reveal correlations between all protons within a spin system, not just those that are directly coupled. youtube.com This is particularly useful for identifying all the protons belonging to a particular structural fragment, such as an amino acid residue in a peptide or a sugar unit in a polysaccharide. youtube.com In the context of this compound derivatives, TOCSY could be used to unambiguously assign the signals of the aromatic protons by showing the complete network of proton-proton couplings within the benzene (B151609) ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are characteristic of specific functional groups and can be used for identification and structural analysis. nih.gov

In the IR spectrum of an aniline derivative, characteristic bands for the N-H stretching vibrations of the amino group are typically observed in the region of 3300-3500 cm⁻¹. asianpubs.org The C-N stretching vibration usually appears in the 1250-1350 cm⁻¹ range. asianpubs.org Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring give rise to bands in the 1400-1600 cm⁻¹ region. asianpubs.org The C-Br stretching vibration is expected at lower frequencies, typically in the 500-700 cm⁻¹ range. The strong absorptions of the C-F bonds in the trifluoromethoxy group are expected in the 1000-1300 cm⁻¹ region.

Raman spectroscopy provides complementary information. For instance, symmetric vibrations often give rise to strong Raman signals. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to aid in the assignment of vibrational frequencies observed in experimental IR and Raman spectra. nih.govasianpubs.org

| Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Typical Raman Frequency Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| C=C Aromatic Stretch | 1400 - 1600 | 1400 - 1600 |

| C-N Stretch | 1250 - 1350 | 1250 - 1350 |

| C-F Stretch (in OCF₃) | 1000 - 1300 | 1000 - 1300 |

| C-Br Stretch | 500 - 700 | 500 - 700 |

Note: This table provides typical frequency ranges for the indicated vibrational modes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through analysis of its fragmentation pattern.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with approximately equal intensities. spectrabase.com

Fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for anilines include the loss of small molecules like HCN. The trifluoromethoxy group may also fragment, leading to the loss of a CF₃ radical. The fragmentation pattern can be complex, and its interpretation is a key part of the structural elucidation process. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the calculation of the elemental composition. nih.gov

| Ion | Description |

| [M]⁺ | Molecular ion |

| [M+2]⁺ | Isotopic peak due to ⁸¹Br |

| [M-HCN]⁺ | Loss of hydrogen cyanide from the aniline ring |

| [M-CF₃]⁺ | Loss of the trifluoromethyl radical |

Note: This table lists some of the expected ions in the mass spectrum of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique used to investigate the electronic transitions within molecules. In the context of this compound and its derivatives, UV-Vis spectra provide valuable insights into how substituents on the aniline ring affect its electronic properties. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

For aniline and its derivatives, the electronic absorption spectra are typically characterized by two main absorption bands. researchgate.net These bands are assigned to π → π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the aromatic ring.

The presence of electron-donating or electron-withdrawing groups can cause a shift in the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. For instance, electron-donating groups generally lead to a red shift, while electron-acceptor groups can have varied effects. acs.org Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to complement experimental UV-Vis data, helping to assign electronic transitions and understand the nature of the excited states. researchgate.netresearchgate.net

In a study on various substituted anilines, it was observed that the electronic properties and the energy of the first optical transition are influenced by the electron-donor or acceptor capability of the substituent. acs.org Specifically, electron-acceptor groups can lead to a decrease in the energy of the first optical transition. acs.org

Table 1: Representative UV-Vis Absorption Data for Substituted Anilines

| Compound | Solvent | λmax (nm) | Transition |

| Aniline | Gas Phase | 285, 230 | π → π |

| 4-Nitroaniline | --- | --- | π → π |

| Tetranilines with nitro groups | --- | ~380 | π → π* |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships in molecules like this compound and its derivatives.

For substituted anilines, X-ray crystallography can reveal how different substituents influence the planarity of the molecule and the geometry of the amino group. afit.edu The amino group in aniline is known to be nonplanar, with the NH2 group lying at an angle to the plane of the benzene ring. afit.edu The nature of the substituents can alter this out-of-plane angle. afit.edu

In the solid state, intermolecular interactions such as hydrogen bonding play a significant role in the crystal packing. For instance, in halogenated anilines, the amino group can act as both a hydrogen-bond donor and acceptor. researchgate.net The crystal packing of para-substituted anilines often shows a columnar organization with zig-zag columns. researchgate.net A study on 4-bromoanilinium perchlorate (B79767) revealed that N-H···O hydrogen bond interactions are dominant in its crystal structure, linking the molecules into extended chains. researchgate.net

Table 2: Crystallographic Data for a Representative Substituted Aniline Derivative (4-Bromoanilinium Perchlorate)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.0752 (8) |

| b (Å) | 7.0540 (11) |

| c (Å) | 13.5360 (2) |

| α (°) | 91.073 (5) |

| β (°) | 90.991 (5) |

| γ (°) | 105.052 (5) |

| Z | 2 |

Source: researchgate.net

Computational Chemistry and Quantum Chemical Studies

Computational chemistry and quantum chemical studies are indispensable tools for gaining a deeper understanding of the molecular structure, electronic properties, and reactivity of chemical compounds. These methods are particularly useful for elucidating the properties of molecules like this compound and its derivatives.

Density Functional Theory (DFT) Calculations for Geometrical Parameters and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. nih.gov It is employed to calculate various molecular properties, including optimized geometries, bond lengths, bond angles, and electronic properties. nih.govnih.gov For substituted anilines, DFT calculations can accurately predict how substituents affect the molecular geometry. afit.edu

Electron-donating substituents tend to increase the C-N bond length and the out-of-plane angle of the amino group, whereas electron-withdrawing substituents generally have the opposite effect. afit.edu DFT calculations have been successfully used to study the structural and electronic properties of various aniline derivatives, including halogen-substituted anilines. nih.govresearchgate.net These studies help in understanding the influence of the type, number, and position of substituents on the geometrical parameters. researchgate.net

Table 3: Comparison of Experimental and Calculated Geometrical Parameters for a Substituted Aniline

| Parameter | Experimental (Å) | Calculated (Å) |

| C-N Bond Length | Varies with substituent | Varies with substituent |

| C-C Bond Lengths (Aromatic) | ~1.39 | ~1.39 |

| N-H Bond Lengths | ~1.00 | ~1.01 |

Note: This table provides general, illustrative values. Specific data for this compound would require dedicated calculations.

HOMO-LUMO Energy Gap Analysis for Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and stability of a molecule. wikipedia.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability. wikipedia.org

The HOMO-LUMO gap can be correlated with the electronic absorption properties of a molecule, as it relates to the energy required for the first electronic transition. lew.ro For substituted anilines, the nature of the substituents significantly influences the energies of the HOMO and LUMO and thus the energy gap. Electron-acceptor groups tend to lower the LUMO energy more than the HOMO energy, leading to a smaller energy gap. acs.org This analysis is crucial for predicting the reactivity of this compound in various chemical reactions. wuxibiology.comresearchgate.net

Table 4: Representative HOMO-LUMO Energy Gaps for Substituted Anilines

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Aniline | Varies | Varies | Varies |

| Fluoroanilines | Varies | Varies | Varies |

Source: researchgate.net Note: Specific values depend on the computational method and basis set used.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. journaleras.com The MEP map displays regions of different electrostatic potential on the molecular surface, typically color-coded where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). journaleras.com

For substituted anilines, the MEP surface can reveal how substituents alter the charge distribution on the aromatic ring and the amino group. journaleras.com In aniline, the negative potential is generally localized on the aromatic ring and the nitrogen atom, while the positive potential is found around the hydrogen atoms. journaleras.com The introduction of electron-withdrawing or electron-donating groups changes the MEP surface, providing insights into the molecule's reactive sites. journaleras.comnih.gov This analysis is instrumental in understanding the intermolecular interactions and chemical reactivity of this compound. nih.gov

Vibrational Wavenumber Computations and Assignments

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. nih.gov Computational methods, particularly DFT, are used to calculate the vibrational frequencies and intensities, which aids in the assignment of the experimental spectra. nih.govresearchgate.net

For substituted anilines, theoretical calculations can help to understand the effects of substituents on the vibrational frequencies of the amino group and the aromatic ring. nih.gov The calculated frequencies are often scaled to improve the agreement with experimental data. nih.gov By comparing the experimental and computed spectra, a complete vibrational assignment can be achieved, providing detailed information about the molecular structure and bonding. sigmaaldrich.comnih.gov This approach has been successfully applied to various substituted anilines, including chloro-methylanilines and dibromo-nitroaniline. nih.govresearchgate.net

Table 5: Selected Vibrational Frequencies (cm⁻¹) for a Substituted Aniline

| Vibrational Mode | Experimental (FTIR) | Calculated (DFT) |

| N-H Asymmetric Stretch | ~3500 | ~3510 |

| N-H Symmetric Stretch | ~3400 | ~3420 |

| N-H Scissoring | ~1620 | ~1630 |

| C-N Stretch | ~1280 | ~1290 |

| C-H Stretch (Aromatic) | ~3050 | ~3060 |

Note: This table provides general, illustrative values. Specific data for this compound would require dedicated experimental and computational studies.

First-Order Hyperpolarizability Studies for Non-Linear Optical Properties

The investigation into the non-linear optical (NLO) properties of organic molecules has become a significant area of research, driven by their potential applications in advanced technologies such as optical data storage, signal processing, and telecommunications. Materials with high NLO responses are crucial for the development of devices that can modulate light frequency and intensity. The first-order hyperpolarizability (β) is a key microscopic property that quantifies the second-order NLO response of a molecule. In the context of this compound and its derivatives, computational studies, primarily employing Density Functional Theory (DFT), are instrumental in predicting and understanding their NLO characteristics.

Theoretical calculations for similar substituted anilines have shown that the nature and position of substituents significantly impact the first-order hyperpolarizability. bohrium.commq.edu.au For instance, studies on halogenated anilines have demonstrated that the presence of halogens can modulate the NLO response. bohrium.com

Detailed Research Findings

Another relevant study on 2-bromo-6-chloro-4-fluoroaniline (B1268482) also involved the computation of its first-order hyperpolarizability, further highlighting the role of halogen substituents in tuning the NLO properties of aniline derivatives. researchgate.net The modification of substituents and their positions on the aniline ring allows for the fine-tuning of the electronic properties and, therefore, the NLO response. bohrium.commq.edu.au

The following tables present computational data for aniline and some of its halogenated and trifluoromethyl derivatives, illustrating the impact of substitution on the calculated dipole moment and first-order hyperpolarizability. These values are typically calculated using quantum chemical methods like DFT.

Table 1: Calculated Dipole Moment and First-Order Hyperpolarizability of Aniline and Related Compounds

| Compound | Dipole Moment (μ) in Debye | First-Order Hyperpolarizability (β₀) in esu | Computational Method |

| Aniline | 1.84 | 0.49 x 10⁻³⁰ | B3LYP/6-311++G(d,p) |

| p-Chloroaniline | 3.25 | 0.99 x 10⁻³⁰ | B3LYP/6-311++G(d,p) |

| p-Nitroaniline | 7.42 | 9.77 x 10⁻³⁰ | B3LYP/6-311++G(d,p) |

| 4-Chloro-2-(trifluoromethyl)aniline (B1214093) | 3.93 | 1.76 x 10⁻³⁰ | B3LYP/6-311++G(d,p) |

Note: The values presented here are from computational studies on aniline and its derivatives and serve as a reference to understand the potential NLO properties of this compound. nih.govresearchgate.net

Table 2: Components of the First-Order Hyperpolarizability (β) for 4-Chloro-2-(trifluoromethyl)aniline

| Component | Value (x 10⁻³⁰ esu) |

| β_xxx | 0.89 |

| β_xxy | -0.11 |

| β_xyy | -0.36 |

| β_yyy | -0.21 |

| β_xxz | -0.05 |

| β_xyz | 0.03 |

| β_yyz | 0.02 |

| β_xzz | 0.23 |

| β_yzz | 0.11 |

| β_zzz | 0.19 |

| β_total | 1.76 |

Note: The data is based on DFT calculations for 4-chloro-2-(trifluoromethyl)aniline and illustrates the contribution of different tensor components to the total first-order hyperpolarizability. nih.gov

The analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also crucial in understanding the NLO properties. The energy gap between the HOMO and LUMO is an indicator of the molecule's reactivity and its ability to undergo charge transfer. A smaller HOMO-LUMO gap generally corresponds to a higher NLO response. In the case of 4-chloro-2-(trifluoromethyl)aniline, the calculated HOMO-LUMO energy gap suggests that charge transfer occurs within the molecule, which is a prerequisite for NLO activity. nih.gov

Environmental and Toxicological Considerations of 2 Bromo 4 Trifluoromethoxy Aniline and Its Derivatives

Metabolic Pathways and Xenobiotic Studies

The metabolism of foreign compounds, or xenobiotics, in organisms is a critical process that determines their potential for toxicity and their duration of action. These metabolic processes are generally divided into Phase I and Phase II reactions. Phase I reactions, often catalyzed by cytochrome P450 enzymes, introduce or expose functional groups, while Phase II reactions conjugate these modified compounds with endogenous molecules to increase their water solubility and facilitate their excretion.

While direct metabolic studies on 2-Bromo-4-(trifluoromethoxy)aniline are not extensively documented in publicly available literature, insights can be drawn from studies on structurally similar compounds. For instance, research on 4-trifluoromethoxyaniline has shown that the trifluoromethoxy group is metabolically stable, with no significant O-detrifluoromethylation observed in rats. nih.gov The primary metabolic route for 4-trifluoromethoxyaniline was found to be ring hydroxylation followed by sulfation, resulting in the excretion of a sulphated ring-hydroxylated metabolite as the major urinary product. nih.gov

Studies on other halogenated anilines, such as 4-fluoroaniline (B128567) and 4-bromoaniline (B143363), have demonstrated that hydroxylation of the aromatic ring is a key metabolic step. nih.gov For 4-fluoroaniline, both ortho- and para-hydroxylation occur, leading to the formation of various conjugates. In the case of 4-bromoaniline, a significant portion of the compound is excreted as 4-bromoaniline O-sulfate.

Based on these findings, the predicted metabolic pathway for this compound in mammals would likely involve:

N-acetylation: The amino group is a primary site for N-acetylation, a common Phase II conjugation reaction for anilines.

Ring Hydroxylation: The aromatic ring is susceptible to hydroxylation, likely at positions ortho or meta to the amino group, catalyzed by cytochrome P450 enzymes.

Conjugation: The hydroxylated metabolites are expected to undergo further Phase II conjugation with sulfate (B86663) or glucuronic acid to form water-soluble sulfates and glucuronides, which can then be excreted.

Given the stability of the trifluoromethoxy group, it is unlikely to be a primary site of metabolic attack. The presence of the bromine atom may influence the rate and regioselectivity of hydroxylation.

Table 1: Predicted Metabolic Reactions for this compound

| Metabolic Phase | Reaction Type | Predicted Outcome |

| Phase I | Ring Hydroxylation | Introduction of a hydroxyl group onto the aromatic ring. |

| Phase II | N-acetylation | Acetylation of the primary amine group. |

| Phase II | Sulfation | Conjugation of hydroxylated metabolites with sulfate. |

| Phase II | Glucuronidation | Conjugation of hydroxylated metabolites with glucuronic acid. |

Degradation and Environmental Fate Studies

The environmental persistence of a chemical is a key factor in determining its potential for long-term ecological impact. Halogenated organic compounds, particularly those containing fluorine, are often resistant to degradation.

There is a lack of specific studies on the environmental degradation and fate of this compound. However, the presence of the trifluoromethoxy group suggests that this compound is likely to be persistent in the environment. Per- and polyfluoroalkyl substances (PFAS) are known for their extreme resistance to degradation due to the strength of the carbon-fluorine bond. ecetoc.org While the trifluoromethoxy group is not a perfluoroalkyl chain, its fluorinated nature contributes to the molecule's stability.

The aniline (B41778) portion of the molecule is more susceptible to microbial degradation. Studies on the biodegradation of aniline in aquatic environments have shown that it can be mineralized to carbon dioxide by microorganisms. dtu.dk The primary pathway involves oxidative deamination to catechol, which is then further metabolized. dtu.dk However, the presence of halogen substituents can significantly hinder this process.

Impact on Biological Systems and Ecosystems

The impact of a chemical on biological systems is assessed through ecotoxicological studies, which determine its toxicity to various organisms. While specific ecotoxicity data for this compound is limited, information on related compounds provides a basis for concern.

A structurally similar compound, 2-Bromo-4-(1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl)-6-(trifluoromethyl)benzenamine, has been classified as very toxic to aquatic life with long-lasting effects. bldpharm.com This suggests that this compound may also pose a significant hazard to aquatic ecosystems.

Anilines, in general, have been shown to be toxic to aquatic organisms. nih.gov In particular, they have been found to be selectively toxic to blue-green algae (cyanobacteria). lgcstandards.com Even low concentrations of some anilines can inhibit the growth of these important primary producers. lgcstandards.com Chlorinated anilines have been shown to cause a range of sublethal effects in aquatic species, including disruptions in behavior, growth, and reproduction. nih.gov

Given the chemical structure of this compound, it is reasonable to infer that it could have adverse effects on aquatic life. The lipophilicity of the molecule, enhanced by the bromine and trifluoromethoxy groups, may lead to bioaccumulation in organisms, further increasing the potential for toxic effects up the food chain.

Table 2: Predicted Ecotoxicological Profile of this compound

| Organism Group | Predicted Effect | Basis for Prediction |

| Aquatic Invertebrates (e.g., Daphnia) | High Toxicity | Data on structurally similar fluorinated and brominated anilines. |

| Fish | High Toxicity | Data on structurally similar fluorinated and brominated anilines. |

| Algae | Growth Inhibition | General toxicity of anilines to algae, particularly cyanobacteria. lgcstandards.com |

Sustainable Synthesis and Application Considerations

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For a compound like this compound, this involves considering the sustainability of its synthesis and its applications.

Several patents describe methods for the synthesis of the related compound, 2,6-dibromo-4-trifluoromethoxyaniline. Some of these methods are presented as being more environmentally friendly than traditional approaches. For example, one method utilizes sodium bromide or potassium bromide with hydrogen peroxide for the bromination of 4-trifluoromethoxyaniline, which is described as having the characteristics of atomic economy and being environmentally friendly, avoiding the use of more hazardous brominating agents like elemental bromine. uni.lu Another approach describes a water-phase synthesis method that allows for the recycling of the reaction mother liquor, thereby reducing waste.

The development of green fluorination methods is an active area of research. Traditional fluorinating agents can be hazardous, and modern approaches seek to use safer reagents and more energy-efficient processes. mdpi.com Mechanochemical synthesis, which involves grinding solid reactants together, is another green chemistry technique that can reduce or eliminate the need for solvents.

From an application perspective, the potential for environmental persistence and toxicity of this compound and its derivatives must be carefully considered. If this compound is to be used in applications that could lead to environmental release, a thorough risk assessment is necessary. Sustainable application would involve its use in closed systems or in materials from which it is not readily leached. Furthermore, designing the molecule for degradation after its intended use would be a key aspect of a sustainable approach.

Future Research Directions and Perspectives

Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

One promising avenue is the exploration of regioselective halogenation techniques. Traditional electrophilic aromatic substitution methods can sometimes lead to mixtures of isomers, complicating purification and reducing efficiency. nih.gov Future research could focus on developing novel catalytic systems or directing groups that can precisely install the bromine atom at the desired position on the 4-(trifluoromethoxy)aniline (B150132) core. For instance, methods utilizing N,N-dialkylaniline N-oxides have shown promise for the selective para-bromination of anilines, a strategy that could be adapted for this specific target. nih.govnih.gov

Furthermore, the development of one-pot or tandem reactions that combine the synthesis of the core structure with subsequent derivatization steps will be a significant advancement. This approach not only streamlines the synthetic process but also reduces waste and energy consumption, aligning with the principles of green chemistry.